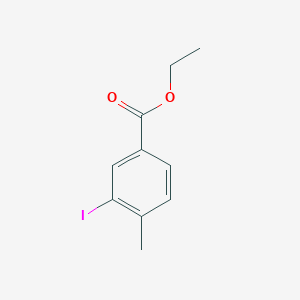

Ethyl 3-iodo-4-methylbenzoate

CAS No.: 859212-59-2

Cat. No.: VC2396913

Molecular Formula: C10H11IO2

Molecular Weight: 290.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859212-59-2 |

|---|---|

| Molecular Formula | C10H11IO2 |

| Molecular Weight | 290.1 g/mol |

| IUPAC Name | ethyl 3-iodo-4-methylbenzoate |

| Standard InChI | InChI=1S/C10H11IO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 |

| Standard InChI Key | KMIVUJKEQAPRIH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)C)I |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)C)I |

Introduction

Chemical Identity and Physical Properties

Ethyl 3-iodo-4-methylbenzoate is an aromatic benzoate ester with the chemical formula C₁₀H₁₁IO₂. The compound is also known as 3-iodo-4-methylbenzoic acid ethyl ester and is registered with the Chemical Abstracts Service (CAS) number 859212-59-2 . It possesses a molecular weight of 290.098 g/mol, which reflects its composition of carbon, hydrogen, iodine, and oxygen atoms . The structural identification codes include an InChIKey of KMIVUJKEQAPRIH-UHFFFAOYSA-N and a SMILE notation of IC=1C=C(C(=O)OCC)C=CC1C, which provide standardized representations of its molecular structure .

Key Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Ethyl 3-iodo-4-methylbenzoate

Structural Characteristics

The molecular structure of ethyl 3-iodo-4-methylbenzoate consists of a benzene ring with three key substituents: an iodine atom at position 3, a methyl group at position 4, and an ethyl ester group (carboethoxy group). This arrangement of functional groups creates a unique electronic distribution within the molecule that influences its chemical reactivity.

Functional Groups and Reactivity

The presence of an ester group (C=O-O-C) makes ethyl 3-iodo-4-methylbenzoate susceptible to various nucleophilic transformations, including hydrolysis, transesterification, and reduction. The ester functionality can serve as a handle for further chemical modifications, enabling the conversion to other functional groups such as carboxylic acids, amides, or alcohols through established synthetic methods.

The iodine atom at the 3-position represents an important reactive site for various carbon-carbon bond-forming reactions. Iodoarenes are known to participate in metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are foundational methods in modern organic synthesis. The high polarizability and relatively weak carbon-iodine bond make this position particularly reactive toward organometallic reagents and catalysts.

The methyl group at the 4-position, while less reactive than the other functional groups, contributes to the electronic properties of the molecule and can influence reaction pathways through inductive and steric effects. Additionally, the methyl group provides a potential site for further functionalization through radical or benzylic reactions under appropriate conditions.

Applications and Research Significance

Ethyl 3-iodo-4-methylbenzoate has several potential applications in chemical research and pharmaceutical development, primarily stemming from its utility as a synthetic intermediate.

Pharmaceutical Intermediates

The compound can serve as a valuable building block in the synthesis of pharmaceutical compounds. The presence of the iodine atom provides a reactive site for coupling reactions to introduce more complex structural elements, while the ester group offers a handle for further functionalization. These features make ethyl 3-iodo-4-methylbenzoate potentially useful in the construction of biologically active molecules with medicinal applications.

Organic Synthesis Applications

In the field of organic chemistry, ethyl 3-iodo-4-methylbenzoate can function as a versatile intermediate for creating more complex molecular structures. The compound's reactivity at multiple sites allows for selective transformations and the sequential buildup of molecular complexity. Specific applications include:

-

Precursor for cross-coupling reactions to form carbon-carbon bonds

-

Intermediate in the synthesis of specialized benzoic acid derivatives

-

Building block for the construction of heterocyclic compounds

-

Starting material for the preparation of functional materials or specialized reagents

Related Compounds and Structural Analogs

Several structural analogs of ethyl 3-iodo-4-methylbenzoate exist, differing in the nature of the ester group, the pattern of substitution on the aromatic ring, or the identity of the halogen atom.

Structural Variants and Their Significance

Table 2: Structural Analogs of Ethyl 3-iodo-4-methylbenzoate

These structural analogs demonstrate the diversity of substituted benzoate esters that can be prepared with various functional groups. Each analog offers distinct reactivity patterns and potential applications based on its unique substitution pattern. The variations in substituents can significantly influence properties such as solubility, reactivity, and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume